Product packaging for Spinraza(Cat. No.:)

Spinraza

Cat. No.: B10775103
M. Wt: 7127 g/mol
InChI Key: WWFDJIVIDXJAQR-FFWSQMGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Basis of SMA Pathogenesis

The molecular underpinnings of SMA are rooted in the complex relationship between two highly similar genes, SMN1 and SMN2, and the subsequent impact on SMN protein production and function.

Humans possess two genes, SMN1 and SMN2, located on chromosome 5q13, that encode the SMN protein togetherinsma.comwikipedia.orgmedlineplus.govmedlineplus.govmdpi.comsmacare.guidewikipedia.orgwikipedia.orggenecards.orggenecards.org. These genes are nearly identical, residing within a 500 kbp inverted duplication that is prone to rearrangements and deletions wikipedia.orgwikipedia.orggenecards.orggenecards.org. While both genes produce SMN protein, a critical difference exists in their efficiency of producing full-length, functional protein togetherinsma.commedlineplus.govmdpi.comsmacare.guidewikipedia.orgmedlineplus.gov.

In individuals without SMA, the SMN1 gene is the primary source of functional SMN protein togetherinsma.comsmacare.guide. In contrast, individuals with SMA typically have homozygous mutations or deletions in the SMN1 gene, leading to little or no functional SMN protein production from this gene researchgate.netpnas.orgtogetherinsma.commedlineplus.govmedlineplus.govmedlineplus.gov.

The SMN2 gene, often referred to as a "back-up gene," is present in all individuals with SMA and can produce some functional SMN protein togetherinsma.comsmacare.guidemedlineplus.govsmauk.org.uk. However, due to a single nucleotide difference, SMN2 primarily produces a truncated, unstable version of the protein that lacks a key component (encoded by exon 7) and is rapidly degraded medlineplus.govmdpi.comsmacare.guidewikipedia.orgsmauk.org.uk. Only a small percentage (typically 10-15%) of the SMN protein produced from SMN2 is full-length and functional wikipedia.orgmedlineplus.govsmauk.org.uk. The number of SMN2 gene copies can vary among individuals, ranging from zero to eight, and a higher number of SMN2 copies is generally associated with less severe SMA symptoms, as it allows for the production of more functional SMN protein togetherinsma.commedlineplus.govsmacare.guidemedlineplus.gov.

GenePrimary ProductContribution to Functional SMN ProteinRole in SMA
SMN1Full-length SMN proteinMajorMutated or deleted in SMA patients
SMN2Truncated SMN protein (mostly)Minor (10-15% full-length)Present in SMA patients; modifier of severity

The key difference between the SMN1 and SMN2 genes that accounts for the reduced production of functional SMN protein from SMN2 lies in the splicing of their pre-messenger RNA (pre-mRNA). A single nucleotide transition (a C to T substitution) at position +6 within exon 7 of the SMN2 gene is largely responsible for aberrant splicing mdpi.comwikipedia.orgwikipedia.orgsmauk.org.uknih.govplos.orgpnas.org. This single base change, which is translationally silent (it does not change the amino acid sequence if exon 7 is included) plos.org, disrupts an exonic splicing enhancer (ESE) that is present in SMN1 and is recognized by splicing factors like SF2/ASF nih.govnih.gov.

The weakened ESE in SMN2 leads to the predominant exclusion of exon 7 during the splicing process mdpi.comsmauk.org.uknih.govplos.orgpnas.org. While approximately 95% of SMN1 transcripts include exon 7, 80-95% of SMN2 transcripts exclude this exon wikipedia.orgsmauk.org.ukpnas.org. The resulting mRNA transcript, lacking exon 7, is translated into a truncated, unstable SMN protein (often referred to as SMNΔ7) that is rapidly degraded and non-functional wikipedia.orgsmauk.org.uk. The inefficient inclusion of exon 7 in SMN2 pre-mRNA is a primary molecular defect in SMA, leading to insufficient levels of full-length SMN protein smauk.org.uknih.gov.

The deficiency in functional SMN protein has widespread cellular and molecular consequences, although its specific impact on motor neurons is particularly pronounced in SMA. The SMN protein is a core component of the SMN complex, a multiprotein assembly essential for the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs), which are critical components of the cellular machinery responsible for pre-mRNA splicing pnas.orgwikipedia.orgmedlineplus.govmedlineplus.govupenn.edunih.govnih.gov.

A shortage of SMN protein leads to inefficient assembly of the spliceosomal machinery, resulting in widespread splicing defects pnas.orgwikipedia.orgmedlineplus.govmedlineplus.gov. While the role of SMN in snRNP assembly is well-established, the exact mechanisms by which reduced SMN levels selectively affect motor neurons are still under investigation pnas.orgmedlineplus.govupenn.edunih.govmdpi.com. Research suggests that motor neurons may have a particularly high demand for SMN protein or that certain transcripts crucial for motor neuron function are particularly sensitive to SMN-dependent splicing pnas.orgmedlineplus.gov.

Beyond its role in splicing, SMN is also implicated in other cellular processes critical for neuronal health, including the assembly and transport of ribonucleoprotein complexes, axonal mRNA trafficking, and the maintenance of neuromuscular junctions (NMJs) wikipedia.orgnih.govmdpi.comnih.gov. Reduced SMN levels can impair the formation and function of axons and dendrites, disrupt synaptic structure and neurotransmitter recycling, and lead to defects at the NMJ, contributing to motor neuron degeneration and the observed muscle weakness and atrophy in SMA patients medlineplus.govmedlineplus.govmdpi.combrown.edu. Studies in mouse models have also indicated that SMN deficiency can impact peripheral tissues and organs, including the spleen nih.govoup.com.

The complex interplay between the genetic defect, aberrant SMN2 splicing, and the multifaceted roles of the SMN protein culminates in the progressive motor neuron loss and debilitating symptoms characteristic of SMA. Therapeutic strategies, such as Spinraza, are designed to modulate SMN2 splicing to increase the production of functional SMN protein and mitigate these downstream cellular and molecular consequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C234H340N61O128P17S17 B10775103 Spinraza

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C234H340N61O128P17S17/c1-106-66-278(224(308)261-178(106)235)205-162(356-50-32-338-14)144(119(391-205)79-373-425(320,442)407-143-117(77-296)389-204(161(143)355-49-31-337-13)282-70-110(5)193(298)271-228(282)312)410-431(326,448)383-89-129-154(172(366-60-42-348-24)215(401-129)289-99-254-135-182(239)246-95-250-186(135)289)419-436(331,453)379-81-121-145(163(357-51-33-339-15)206(393-121)279-67-107(2)179(236)262-225(279)309)408-426(321,443)375-83-123-149(167(361-55-37-343-19)210(395-123)284-72-112(7)195(300)273-230(284)314)413-429(324,446)378-86-125-150(168(362-56-38-344-20)211(397-125)285-73-113(8)196(301)274-231(285)315)414-430(325,447)377-85-124-148(166(360-54-36-342-18)209(396-124)283-71-111(6)194(299)272-229(283)313)412-428(323,445)374-80-120-147(165(359-53-35-341-17)208(392-120)281-69-109(4)181(238)264-227(281)311)411-432(327,449)384-90-130-155(173(367-61-43-349-25)216(402-130)290-100-255-136-183(240)247-96-251-187(136)290)420-437(332,454)381-87-127-152(170(364-58-40-346-22)213(399-127)287-75-115(10)198(303)276-233(287)317)415-433(328,450)385-91-131-157(175(369-63-45-351-27)218(403-131)292-102-257-138-185(242)249-98-253-189(138)292)422-440(335,457)386-92-132-156(174(368-62-44-350-26)217(404-132)291-101-256-137-184(241)248-97-252-188(137)291)421-438(333,455)382-88-128-153(171(365-59-41-347-23)214(400-128)288-76-116(11)199(304)277-234(288)318)417-435(330,452)388-94-134-159(177(371-65-47-353-29)220(406-134)295-105-260-141-192(295)267-223(245)270-202(141)307)423-439(334,456)380-82-122-146(164(358-52-34-340-16)207(394-122)280-68-108(3)180(237)263-226(280)310)409-427(322,444)376-84-126-151(169(363-57-39-345-21)212(398-126)286-74-114(9)197(302)275-232(286)316)416-434(329,451)387-93-133-158(176(370-64-46-352-28)219(405-133)294-104-259-140-191(294)266-222(244)269-201(140)306)418-424(319,441)372-78-118-142(297)160(354-48-30-336-12)203(390-118)293-103-258-139-190(293)265-221(243)268-200(139)305/h66-76,95-105,117-134,142-177,203-220,296-297H,30-65,77-94H2,1-29H3,(H,319,441)(H,320,442)(H,321,443)(H,322,444)(H,323,445)(H,324,446)(H,325,447)(H,326,448)(H,327,449)(H,328,450)(H,329,451)(H,330,452)(H,331,453)(H,332,454)(H,333,455)(H,334,456)(H,335,457)(H2,235,261,308)(H2,236,262,309)(H2,237,263,310)(H2,238,264,311)(H2,239,246,250)(H2,240,247,251)(H2,241,248,252)(H2,242,249,253)(H,271,298,312)(H,272,299,313)(H,273,300,314)(H,274,301,315)(H,275,302,316)(H,276,303,317)(H,277,304,318)(H3,243,265,268,305)(H3,244,266,269,306)(H3,245,267,270,307)/t117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?,440?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFDJIVIDXJAQR-FFWSQMGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=S)(O)OCC3C(C(C(O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OCC8C(C(C(O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=S)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C234H340N61O128P17S17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7127 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258984-36-9
Record name Nusinersen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258984369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nusinersen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Nusinersen As an Antisense Oligonucleotide Aso Therapeutic

Historical Context of Antisense Oligonucleotide Drug Discovery for SMA.

The development of Nusinersen (B3181795) is rooted in significant scientific discoveries in genetics, biology, and medicine frontiersin.org. Historically, various treatment options for SMA have been explored, including gene-targeted therapy and splicing modulation therapy frontiersin.org. The potential for correcting SMN2 exon 7 splicing as a therapeutic strategy for SMA gained traction with the understanding of the molecular basis of the disease and the differential splicing of SMN1 and SMN2 pnas.orgfrontiersin.org. The concept of using ASOs to regulate gene expression by binding to target RNA in a sequence-specific manner has been explored for decades criver.comnih.govbiomolther.org. Early ASOs faced challenges such as low stability and poor cellular uptake, which have been addressed through the development of chemical modifications criver.com.

Identification of SMN2 Intronic Splicing Silencer N1 (ISS-N1) as a Target.

A pivotal discovery in the development of an ASO-based therapy for SMA was the identification of the Intronic Splicing Silencer N1 (ISS-N1) within intron 7 of the SMN2 gene nih.govnih.govarquivosdeneuropsiquiatria.org. Researchers identified ISS-N1 as a major inhibitory element that strongly represses the inclusion of exon 7 during SMN2 pre-mRNA splicing nih.govnih.govtandfonline.comoup.com. This 15-nucleotide long motif is located immediately downstream of the 5′ splice site of exon 7 nih.govnih.gov. Studies demonstrated that the deletion or masking of the ISS-N1 region could significantly promote the inclusion of exon 7 in SMN2 transcripts nih.govresearchgate.net.

Detailed research findings highlighted that ISS-N1 acts as a crucial regulatory element, sometimes referred to as the "master checkpoint" of SMN2 exon 7 splicing regulation nih.govnih.gov. It contains putative binding sites for heterogeneous nuclear ribonucleoproteins (hnRNPs), particularly hnRNP A1/A2, which are known splicing repressor proteins tandfonline.comoup.comnih.govtga.gov.auimrpress.com. The binding of these repressors to ISS-N1 contributes to the exclusion of exon 7 nih.govtga.gov.au. Blocking the binding of hnRNP A1/A2 to ISS-N1 using an ASO was shown to effectively restore SMN2 exon 7 inclusion in cultured fibroblasts derived from SMA patients nih.govnih.govnih.gov. This finding strongly supported ISS-N1 as a highly promising therapeutic target for ASO-mediated splicing correction in SMA nih.govoup.comgoogle.com.

Structural and Chemical Design of Nusinersen.

Nusinersen (marketed as Spinraza) is an antisense oligonucleotide specifically designed to target the ISS-N1 element in SMN2 pre-mRNA nih.govtga.gov.audrugs.com. Its design incorporates specific structural and chemical modifications to enhance its stability, binding affinity, and therapeutic efficacy criver.compatsnap.com.

Oligonucleotide Architecture and Length.

Nusinersen is an 18-nucleotide long, single-stranded oligonucleotide tga.gov.aumdpi.comresearchgate.net. This specific length and sequence are designed to be complementary to the ISS-N1 region in intron 7 of the SMN2 pre-mRNA tga.gov.audrugs.compatsnap.com. The binding of Nusinersen to this target site creates a spatial occupancy effect that prevents the binding of splicing repressor proteins like hnRNP A1/2, thereby promoting the inclusion of exon 7 nih.govtga.gov.au. The precise sequence of Nusinersen is optimized for high specificity and efficient binding to the ISS-N1 site patsnap.com.

Phosphorothioate (B77711) Backbone and 2'-O-Methoxyethyl (MOE) Modifications.

Nusinersen incorporates two key chemical modifications: a phosphorothioate backbone and 2'-O-Methoxyethyl (2'-MOE) modifications at the sugar residues tga.gov.audrugs.comwikipedia.org.

The phosphorothioate backbone modification involves the replacement of one of the non-bridging oxygen atoms in the phosphate (B84403) group with a sulfur atom patsnap.comwikipedia.org. This modification is crucial for enhancing the stability of the oligonucleotide, protecting it from degradation by nucleases, which are enzymes that break down nucleic acids patsnap.commdpi.commedpath.com. This increased stability allows Nusinersen to remain active in the cellular environment for a longer period, facilitating its ability to reach and bind to the target pre-mRNA patsnap.com. The phosphorothioate backbone also influences the pharmacokinetic properties of the drug, such as its half-life and tissue distribution patsnap.com. While phosphorothioate modifications enhance stability, they can sometimes reduce the affinity for the target RNA nih.gov.

The 2'-O-Methoxyethyl (2'-MOE) modification involves the addition of a methoxyethyl group to the 2' position of the ribofuranosyl sugar ring tga.gov.audrugs.comwikipedia.org. These modifications are present on all 18 nucleotides of Nusinersen researchgate.net. The 2'-MOE modification further enhances the metabolic stability of the ASO and significantly increases its binding affinity to the complementary target RNA sequence mdpi.comnih.govresearchgate.net. This increased affinity contributes to the specificity and efficiency of Nusinersen's action in modulating SMN2 splicing patsnap.com. Additionally, 2'-O modifications can help reduce sequence-independent toxicity associated with the phosphorothioate backbone researchgate.net. Research comparing MOE-modified ASOs with other modifications, such as phosphorodiamidate morpholino oligomers (PMOs), has indicated that MOE modifications can be more effective in improving outcomes in SMA mouse models, potentially due to more persistent effects in the central nervous system nih.govsmanewstoday.comcshl.edu.

The combination of the phosphorothioate backbone and 2'-MOE modifications in Nusinersen provides a balance of nuclease resistance, enhanced binding affinity, and favorable pharmacokinetic properties, which are essential for its function as a splice-modulating ASO therapeutic for SMA patsnap.comnih.govresearchgate.net. The chemical structure of Nusinersen reflects these modifications, resulting in a highly stable and potent molecule capable of effectively targeting the ISS-N1 in SMN2 pre-mRNA to promote the production of full-length SMN protein nih.govtga.gov.audrugs.com.

Molecular Mechanisms of Action of Nusinersen

Targeted Modulation of SMN2 Pre-mRNA Splicing

The primary mechanism of action of nusinersen (B3181795) involves its specific interaction with the SMN2 pre-mRNA to alter its splicing pattern. drugbank.commdpi.comnih.govnih.govoup.comnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netbiorxiv.orgnih.govspinrazahcp.comsmauk.org.ukmdpi.comiastate.eduresearchgate.netpacific.edunih.govfda.govfrontiersin.orgtandfonline.comfrontiersin.org This modulation focuses on correcting the aberrant exclusion of exon 7, a hallmark of SMN2 splicing that limits the production of full-length SMN protein. mdpi.comoup.comnih.govfrontiersin.orgbiorxiv.orgnih.govsmauk.org.uktandfonline.comfrontiersin.org

Specific Binding to ISS-N1 Site in SMN2 Intron 7

Nusinersen is designed to specifically bind to a sequence known as the intronic splicing silencer N1 (ISS-N1). drugbank.commdpi.comnih.govnih.govoup.comnih.govresearchgate.netnih.gov This site is located within intron 7 of the SMN2 pre-mRNA, immediately downstream of the 5' splice site of exon 7. nih.govoup.comresearchgate.netmdpi.com Nusinersen, an 18-mer 2'-O-methoxyethyl phosphorothioate (B77711) antisense oligonucleotide, forms Watson-Crick base pairing with nucleotides 10-27 of SMN2 intron 7, effectively targeting this ISS-N1 region. nih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.com Research has identified ISS-N1 as a key negative regulatory element that inhibits the inclusion of exon 7. nih.govoup.comiastate.eduresearchgate.netmdpi.com Studies involving the deletion or masking of the ISS-N1 region have demonstrated that this can promote the inclusion of exon 7 in SMN2 transcripts. researchgate.netmdpi.com

Steric Hindrance and Prevention of Splicing Repressor Association (e.g., hnRNP A1/A2)

A crucial aspect of nusinersen's mechanism is its ability to create steric hindrance upon binding to the ISS-N1 site. drugbank.comnih.govoup.comnih.govresearchgate.netnih.govjci.org This physical blocking action prevents the association of splicing repressor proteins, particularly heterogeneous nuclear ribonucleoproteins (hnRNPs) A1 and A2, with the ISS-N1 sequence. drugbank.comnih.govresearchgate.netnih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.nettandfonline.comfrontiersin.orgmdpi.comjci.org hnRNP A1 and A2 are known to bind to the ISS-N1 site and contribute to the skipping of exon 7 in SMN2 splicing. researchgate.netfrontiersin.orgbiorxiv.orgnih.govresearchgate.nettandfonline.commdpi.comjci.org By displacing or blocking the binding of these repressors, nusinersen disrupts their inhibitory effect on exon 7 inclusion. drugbank.comnih.govresearchgate.netnih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.nettandfonline.commdpi.comjci.org

Enhancement of Exon 7 Inclusion in SMN2 mRNA Transcripts

The ultimate outcome of nusinersen's binding to ISS-N1 and the subsequent prevention of repressor binding is a significant enhancement of exon 7 inclusion in SMN2 mRNA transcripts. drugbank.commdpi.comnih.govoup.comnih.govresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.orgnih.govspinrazahcp.comsmauk.org.ukmdpi.comresearchgate.netpacific.edunih.govfda.govfrontiersin.org By promoting the inclusion of exon 7, nusinersen effectively shifts the splicing equilibrium of SMN2 towards the production of full-length mRNA. drugbank.commdpi.comnih.govoup.comnih.govresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.orgnih.govspinrazahcp.comsmauk.org.ukmdpi.comresearchgate.netpacific.edunih.govfda.govfrontiersin.org This increase in full-length SMN2 mRNA leads to the translation of higher levels of functional SMN protein, which is essential for the survival and function of motor neurons. drugbank.commdpi.comnih.govoup.comnih.govresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.orgnih.govspinrazahcp.comsmauk.org.ukmdpi.comresearchgate.netpacific.edunih.govfda.govfrontiersin.org Studies have shown that nusinersen treatment increases exon 7 inclusion and SMN protein levels in the spinal cord of patients. frontiersin.orgmdpi.comnih.govfrontiersin.org

Data Table: Effect of Nusinersen on SMN2 Exon 7 Inclusion (Illustrative Example based on search results)

Study TypeModel/SystemObserved Effect on Exon 7 InclusionCitation
In vitro assaysSMN2 splicing modelsIncreased exon 7 inclusion drugbank.compacific.edufda.govopenmedicalpublishing.org
Transgenic animal modelsSMA mouse modelsIncreased exon 7 inclusion drugbank.combiorxiv.orgnih.govfda.govopenmedicalpublishing.org
Autopsy samplesSMA patients treated with nusinersenHigher levels of SMN2 mRNA with exon 7 in spinal cord drugbank.comnih.gov
SMA patient fibroblastsCell cultureSubstantial stimulation of exon 7 inclusion nih.govmdpi.commdpi.com

(Note: This table is intended to represent the type of data found in research findings regarding nusinersen's effect on exon 7 inclusion and is formatted for potential interactive display.)

Influence on RNA Secondary Structure and Splice Site Recognition

Beyond directly blocking repressor binding, nusinersen's interaction with the SMN2 pre-mRNA can also influence the local RNA secondary structure and impact splice site recognition. drugbank.comoup.comnih.govfrontiersin.org

Promotion of U1 snRNP Recruitment to the 5'-Splice Site

The structural changes induced by nusinersen binding, along with the displacement of repressors, can facilitate the recruitment of splicing activator proteins and complexes. drugbank.comoup.comnih.gov Specifically, nusinersen binding has been shown to contribute to the recognition of splice sites by the U1 small nuclear ribonucleoprotein (U1 snRNP) and promote its recruitment to the 5' splice site of exon 7. drugbank.comnih.govnih.govoup.comnih.govfrontiersin.orgiastate.edufrontiersin.org Efficient recruitment of U1 snRNP to the 5' splice site is crucial for the proper recognition and inclusion of an exon during splicing. nih.goviastate.edu By enhancing U1 snRNP recruitment, nusinersen further stabilizes the splicing machinery's interaction with exon 7, promoting its inclusion in the mature mRNA. drugbank.comnih.govnih.govoup.comnih.govfrontiersin.orgfrontiersin.org

Translational Outcome: Increased Full-Length SMN Protein Production.

Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder primarily caused by a deficiency in the Survival Motor Neuron (SMN) protein. While the SMN1 gene is the primary source of functional SMN protein, individuals with SMA have mutations or deletions in SMN1. A nearly identical gene, SMN2, exists and can produce some SMN protein; however, a critical difference in exon 7 leads to the exclusion of this exon in the majority of SMN2 transcripts during splicing. This alternative splicing results in a truncated and unstable SMNΔ7 protein that is rapidly degraded, producing only a small amount of functional, full-length SMN protein nih.govresearchgate.netpatsnap.com. The severity of SMA is inversely correlated with the number of SMN2 gene copies and the resulting levels of functional SMN protein nih.gov.

Nusinersen, an antisense oligonucleotide (ASO), is designed to address this deficiency by targeting the SMN2 gene's splicing process patsnap.comspinrazahcp.comionis.com. Its mechanism of action involves binding to a specific sequence within the intron downstream of exon 7 in the SMN2 pre-messenger RNA (pre-mRNA) patsnap.comspinrazahcp.com. This target site is identified as an intronic splicing silencer (ISS-N1) patsnap.comfrontiersin.orgmdpi.com. By binding to the ISS-N1 element, nusinersen disrupts the interaction of splicing repressor proteins, such as heterogeneous nuclear ribonucleoproteins A1/A2 (hnRNP A1/A2), that would otherwise promote the skipping of exon 7 researchgate.netmdpi.comneurology.org.

The binding of nusinersen to the ISS-N1 effectively masks this splicing silencer sequence, thereby promoting the inclusion of exon 7 in the mature SMN2 messenger RNA (mRNA) transcript researchgate.netpatsnap.comspinrazahcp.comneurology.org. This modification of SMN2 splicing leads to a significant increase in the production of full-length SMN2 mRNA mdpi.com. Consequently, the cellular machinery translates this increased pool of full-length SMN2 mRNA into functional, full-length SMN protein researchgate.netpatsnap.comspinrazahcp.comopenmedicalpublishing.org. This augmented production of functional SMN protein from the SMN2 gene helps to compensate for the insufficient levels caused by the defective SMN1 gene researchgate.netpatsnap.com.

Detailed research findings from preclinical studies in SMA mouse models demonstrated that nusinersen enhanced exon 7 inclusion, increased SMN protein production, and improved function neurology.org. These findings were translated into clinical trials. Analysis of cerebrospinal fluid (CSF) samples from patients treated with nusinersen has provided direct evidence of increased SMN protein levels in the central nervous system (CNS) neurology.orgfrontiersin.org.

In a Phase 1 study of nusinersen in children with SMA, analysis of CSF samples indicated an increase in SMN protein levels post-dose compared to baseline, particularly in the higher dose cohorts neurology.org. For instance, in the 6 mg cohort, the mean CSF SMN protein level increased by 118% compared to baseline at 9–14 months post-dose, and in the 9 mg cohort, a 161% mean increase was observed at the same time point neurology.org. While the increase in the 6 mg group was not statistically significant, the trend and the larger increase in the 9 mg group supported the mechanism of action neurology.org.

A real-world study evaluating nusinersen in children with type II and III SMA also assessed SMN protein levels in CSF. This study found that patients who showed significant improvement in motor function after treatment had a greater increase in CSF SMN protein compared to those without significant motor function improvement frontiersin.org. The mean SMN protein concentration in the CSF of patients with significant improvement increased from 0.431 ± 0.348 pg/mL before treatment to 0.821 ± 0.715 pg/mL after 64 days of treatment (p = 0.025) frontiersin.org. In contrast, patients without improvement showed a slight, non-significant increase frontiersin.org. This observation further supports the link between increased SMN protein levels in the CNS and clinical efficacy frontiersin.org.

The increased production of full-length SMN protein in motor neurons and other relevant cells in the CNS is considered the primary mechanism by which nusinersen exerts its therapeutic effects in SMA patients, leading to improved motor function and stabilization or even improvement of disease progression observed in clinical trials researchgate.netpatsnap.comneurology.orgmdpi.comresearchgate.net.

Here is a summary of CSF SMN protein data from the Phase 1 study:

Dose Cohort (mg)Time Point Post-DoseBaseline Mean CSF SMN Protein (pg/mL)Mean CSF SMN Protein (pg/mL)Mean Increase (%)Statistical Significance (p-value)
69–14 months0.27 ± 0.030.56 ± 0.12118Not statistically significant
99–14 months0.31 ± 0.180.59 ± 0.221610.06

*Data derived from a Phase 1 study neurology.org. Values are presented as mean ± standard deviation or standard error of the mean as reported in the source.

Pharmacological Principles: Cellular and Systemic Distribution

Cellular Uptake Mechanisms of Phosphonothioate Antisense Oligonucleotides (PS-ASOs)

Phosphorothioate (B77711) (PS) modifications in the backbone of ASOs, such as nusinersen (B3181795), enhance their stability and protein binding capabilities, which are crucial for cellular uptake and distribution. researchgate.netnih.govnih.gov Cellular internalization of PS-ASOs is primarily mediated by endocytic processes. researchgate.netnih.govnih.govoup.comoup.comnih.govnih.govnih.govmdpi.com This uptake is often dependent on the binding of ASOs to membrane-associated or extracellular proteins. nih.govoup.comoup.comnih.gov

Productive and Non-Productive Uptake Pathways

Upon entering the cell, ASOs can be directed through different intracellular pathways, broadly categorized as productive and non-productive. nih.govcureffi.orgresearchgate.net Productive uptake pathways lead to the ASO reaching its intracellular target (e.g., mRNA in the nucleus or cytoplasm) to exert its pharmacological effect. nih.govoup.comnih.govnih.govcureffi.orgbiomolther.org Conversely, non-productive pathways typically result in the sequestration of ASOs in intracellular compartments, such as late endosomes and lysosomes, where they may be degraded and are unable to interact with their target RNA. nih.govnih.govnih.govnih.govcureffi.orgbiomolther.org The majority of internalized ASOs without specific delivery enhancements tend to accumulate in lysosomes via non-productive pathways. nih.govnih.govmdpi.comcureffi.orgbiomolther.orgunl.edu The mechanisms governing the trafficking of ASOs towards productive pathways are not yet fully elucidated. oup.comnih.gov Studies suggest that in cells with efficient productive uptake, ASO distribution is often perinuclear, whereas in cells with poor productive uptake, the distribution may be more peripheral and associated with late endosomes/lysosomes. nih.gov

Receptor-Mediated Endocytosis and Alternative Entry Routes

Cellular uptake of PS-ASOs involves binding to various cell surface proteins that facilitate their internalization via endocytosis. nih.govnih.govoup.comoup.com Several receptors have been implicated in the uptake of ASOs, including Stabilin receptors (Stabilin-1 and Stabilin-2), which are known to bind ASOs with high affinity and mediate clathrin-mediated endocytosis, particularly in certain cell types like liver sinusoidal endothelial cells. nih.govnih.govoup.combiomolther.orgunl.edu Epidermal growth factor receptor (EGFR) has also been shown to bind ASOs and contribute to productive uptake through trafficking from early to late endosomes. oup.comoup.combiorxiv.org Other scavenger receptors, such as CD44 and EPHA2, have been identified as playing roles in ASO uptake and subsequent trafficking to endosomes that may become "leaky," allowing ASO escape. biorxiv.orgresearchgate.net While endocytosis is the predominant mechanism, the specific endocytic pathways utilized can be context-dependent and may include clathrin-dependent, clathrin-independent, or caveolin-independent mechanisms. nih.govoup.comnih.govmdpi.comresearchgate.netbiomolther.org

Intracellular Trafficking and Subcellular Localization

Following internalization, ASOs enter the endocytic network, trafficking through various endomembrane compartments, including early endosomes, late endosomes/multivesicular bodies, and lysosomes. oup.comnih.govnih.govmdpi.comunl.edu Escape from these membrane-bound organelles is considered a critical step for ASOs to access their target RNA in the cytoplasm or nucleus and exert a functional effect. nih.govoup.commdpi.combiomolther.orgbiorxiv.orgresearchgate.net The majority of internalized ASOs remain trapped within endosomes and are trafficked towards lysosomes for degradation, representing the non-productive pathway. nih.govnih.govmdpi.comcureffi.orgbiomolther.orgunl.edu However, a small fraction is thought to escape into the cytosol. nih.govnih.govmdpi.combiomolther.orgbiorxiv.org For ASOs like nusinersen that modulate splicing, localization to the nucleus is essential as pre-mRNA splicing occurs there. researchgate.netresearchgate.net PS-ASOs are capable of shuttling between the nucleus and cytoplasm, an active process mediated by nuclear pore structures. nih.govresearchgate.net The specific intracellular localization can significantly impact the therapeutic potency of PS-ASOs. researchgate.net

Preclinical Research Methodologies and Investigations

In Vitro Studies on SMN2 Splicing Correction.

In vitro studies were instrumental in elucidating the molecular mechanism by which nusinersen (B3181795) influences SMN2 splicing. These studies demonstrated that nusinersen effectively increases the inclusion of exon 7 in SMN2 messenger RNA (mRNA) transcripts. openmedicalpublishing.orgwjgnet.comnih.goveuropa.eu This correction in splicing leads to an enhanced production of full-length SMN proteins. openmedicalpublishing.orgeuropa.eu

The mechanism involves nusinersen binding to a specific sequence within intron 7 of the SMN2 pre-mRNA, known as the intronic splice silencing site 1 (ISS-N1). openmedicalpublishing.orgwjgnet.comnih.goveuropa.eu This binding event is crucial as it displaces splicing repressor proteins, such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) and hnRNP A2, which normally promote the skipping of exon 7. openmedicalpublishing.orgnih.goveuropa.eufrontiersin.orgbiorxiv.org By blocking the binding of these repressors, nusinersen facilitates the recognition of splice sites, promoting the inclusion of exon 7. nih.goveuropa.eufrontiersin.orgbiorxiv.orgnih.gov Furthermore, the binding of nusinersen can also contribute to unwinding existing RNA secondary structures, which further aids in the correct recognition of splice sites by the splicing machinery. nih.gov

Application in Patient-Derived Cell Lines (e.g., Fibroblasts).

A critical step in preclinical evaluation involved testing nusinersen in cell lines derived from SMA patients. Fibroblasts, easily obtainable from skin biopsies, were commonly used for these studies. nih.govbiorxiv.orgresearchgate.netacs.orgmdpi.com Research using SMA patient-derived fibroblasts confirmed that nusinersen could effectively promote the inclusion of SMN2 exon 7 and consequently increase the levels of full-length SMN protein in a cellular context relevant to the disease. biorxiv.orgresearchgate.netacs.orgexicuretx.com

Studies in patient-derived fibroblasts also revealed variability in the response to nusinersen among individuals. nih.govbiorxiv.orgresearchgate.net Factors such as the number of SMN2 gene copies, patient age, and sex were found to influence the levels of SMN protein and mRNA both before and after treatment. nih.govbiorxiv.orgresearchgate.net These findings underscored the potential for patient-specific responses to splice-modifying treatments. Interestingly, some research indicated that higher concentrations of nusinersen in fibroblast cultures could potentially lead to less efficient splicing correction and, in some cases, the creation of aberrant transcripts containing cryptic exons. mdpi.com The use of patient-derived fibroblasts has been highlighted as a valuable tool for identifying molecular markers that could potentially predict individual patient responses to treatment. nih.govbiorxiv.org

Animal Model Research in SMA.

To evaluate the in vivo efficacy and pharmacokinetics of nusinersen, various animal models of SMA were utilized. Genetically modified mouse models were particularly important as they recapitulate key features of human SMA severity. nih.govresearchgate.net

Utilization of Genetic Mouse Models (e.g., Δ7 SMA, Taiwanese type I SMA).

Two prominent mouse models used in nusinersen preclinical research were the Δ7 SMA model and the Taiwanese type I SMA model. nih.govresearchgate.netembopress.orgoup.comfda.gov

The Δ7 SMA model is characterized by a severe phenotype and is considered to better replicate some of the features observed in prenatal or severe type I human SMA. fda.gov The Taiwanese model, also exhibiting a severe phenotype with a short lifespan, proved valuable for drug screening and evaluating therapeutic interventions. frontiersin.orgnih.govresearchgate.netoup.complos.org These models, with their varying degrees of severity and genetic backgrounds, provided crucial platforms for assessing the potential therapeutic benefits of nusinersen in a living system. nih.gov

Preclinical Efficacy Assessments in Rodent Models.

Preclinical efficacy studies in rodent models demonstrated that nusinersen treatment led to increased SMN2 exon 7 inclusion, elevated SMN protein production, and improvements in function. nih.govnih.gov

In studies using severe Taiwanese SMA mice and Δ7 SMA mice, intracerebroventricular (ICV) injection of nusinersen resulted in increased SMN expression and a higher number of motor neurons in the spinal cord. nih.gov Furthermore, ICV administration in Δ7 SMA mice showed a dose-dependent positive effect on survival, leading to an increase in median lifespan compared to untreated animals. fda.gov Early intervention with nusinersen in mouse models was consistently associated with better outcomes. openmedicalpublishing.orgfda.govplos.org Beyond neuronal effects, nusinersen administration in Δ7 mice was also shown to preserve the morphology of neuromuscular junctions and increase the size of muscle fibers. fda.gov Research also explored combination therapies in mouse models, demonstrating that systemic administration of a nusinersen-like ASO alongside histone deacetylase (HDAC) inhibitors had synergistic effects on SMN expression, growth, survival, and neuromuscular function in neonate SMA mice. biorxiv.org Collectively, preclinical efficacy studies in rodent models provided compelling evidence that genetic therapies targeting SMN2 splicing, such as nusinersen, could prolong survival and ameliorate disease phenotypes. nih.gov

Here is a summary of key preclinical efficacy findings in mouse models:

Mouse ModelAdministration RouteKey FindingsSource
Severe Taiwanese SMAICVIncreased SMN expression, increased motor neuron numbers in spinal cord. nih.gov
Δ7 SMAICVDose-dependent increase in survival, increased SMN expression, increased motor neuron numbers. nih.govfda.gov
Δ7 SMAICVPreserved neuromuscular junction morphology, increased myofiber size. fda.gov
Neonate SMA (various)Systemic (ASO-like)Synergistic effects on SMN expression, growth, survival, and neuromuscular function (in combination with HDAC inhibitors). biorxiv.org

Genomic and Transcriptomic Investigations.

Genomic and transcriptomic analyses have been employed to gain a deeper understanding of SMA pathogenesis and the molecular effects of nusinersen treatment. These investigations have revealed alterations in gene expression and splicing patterns in SMA mouse tissues and patient-derived cells. plos.org

Analysis of Global Gene Expression Changes Induced by Nusinersen.

Transcriptomic studies have investigated the broader impact of nusinersen on gene expression profiles. A transcriptomic investigation in adult SMA patients treated with nusinersen analyzed changes in microRNA (miRNA) and mRNA expression over time. nih.govresearchgate.netdntb.gov.uanih.gov This research identified genes and genetic regions that were differentially expressed in untreated SMA patients compared to healthy control individuals. Following nusinersen treatment, some of these dysregulated genes showed a "restoration" towards levels observed in healthy controls. researchgate.netdntb.gov.uanih.gov

Molecular pathways implicated in SMA pathogenesis, such as NOTCH, NF-kappa B, and Toll-like receptor signaling, appeared to be involved and potentially influenced by nusinersen treatment. nih.govdntb.gov.ua Transcriptomic analysis in SMA mice treated with a protein arginine methyltransferase (PRMT) inhibitor, both alone and in combination with nusinersen, indicated that the treatments had minimal off-target effects and that the observed benefits were largely attributable to targeting neuroinflammation. embopress.org Furthermore, RNA sequencing data from muscle samples of SMA patients post-treatment with nusinersen supported a correlation between the global expression levels of hnRNP A1 and hnRNP A2B1 and the observed increase in total SMNΔ7 levels. biorxiv.org

Here is a table summarizing some genes/regions showing "restoration" after nusinersen treatment in adult SMA patients:

Gene/RegionChange in Untreated SMA vs. Healthy Control (T0)Change After Nusinersen Treatment (T10)Source
TRADDDifferentially Expressed"Restored" researchgate.netdntb.gov.uanih.gov
JUNDDifferentially Expressed"Restored" researchgate.netdntb.gov.uanih.gov
(38/147 genes/genetic regions)Differentially Expressed"Restored" researchgate.netdntb.gov.uanih.gov

These genomic and transcriptomic investigations provide valuable insights into the complex molecular landscape of SMA and how nusinersen treatment impacts gene expression beyond its primary target of SMN2 splicing.

Impact on Specific Gene Sets and Immune Signaling Pathways.

Preclinical and clinical studies have investigated the impact of Spinraza on gene expression beyond its primary target, SMN2, and have explored its effects on immune signaling pathways, particularly in the context of neuroinflammation observed in SMA smanewstoday.comresearchgate.netsmanewstoday.comnih.govresearchgate.net.

Detailed Research Findings:

Research indicates that this compound treatment can normalize the activity of several genes in adults with SMA smanewstoday.com. A study involving adults with SMA type 2 or 3 showed that after 10 months of treatment, the activity of 38 genes that were altered compared to healthy controls no longer differed significantly smanewstoday.com. These normalized genes included those involved in immune signaling pathways, suggesting that this compound may help mitigate the neuroinflammatory features of SMA smanewstoday.com. For instance, genes like TRADD and JUND, which are part of the interleukin-17 signaling pathway (a pro-inflammatory immune signaling protein pathway), were among those normalized smanewstoday.com.

Studies have also investigated the impact of this compound on cytokine levels in the cerebrospinal fluid (CSF), which can serve as indicators of neuroinflammation researchgate.netsmanewstoday.comnih.govajmc.com. In a study involving pediatric SMA patients, this compound treatment led to a significant reduction in CSF levels of several pro-inflammatory molecules in SMA type 1 patients, including IL-2, IL-7, IL-9, IL-12, IL-17, VEGF, eotaxin, and TNF-α nih.govajmc.com. This finding supports the notion that this compound may counteract neuroinflammation in severe SMA infants nih.govajmc.com. However, the same study noted that increased basal levels of certain other pro-inflammatory cytokines, such as IL-6, IL-8, IFN-γ, MCP1, and MIP-1α, were not affected by this compound treatment in these patients nih.gov.

In contrast, a different study focusing on patients with SMA type 2 and 3 observed that levels of the pro-inflammatory cytokine TNF-alpha declined significantly over six months of this compound treatment, while levels of the anti-inflammatory cytokine MCP1 significantly increased smanewstoday.com. This suggests a potential shift towards a less inflammatory environment with treatment smanewstoday.com. Another study in SMA type 2 patients reported increases in CSF levels of IL-8, G-CSF, MCP-1, MIP-1α, and MIP-1β compared to baseline levels following this compound treatment ajmc.com. These seemingly contrasting findings highlight the complexity of this compound's effects on immune signaling, which may vary depending on SMA type and duration of treatment nih.govajmc.com.

Beyond immune signaling, research has also explored this compound's effects on other gene sets. For example, genes coding for zinc finger proteins (ZNF524, ZNF467, ZNF628, and ZNF579), known as potential modifiers of SMA that interact with DNA and RNA, were also reported to be restored by this compound treatment smanewstoday.com. Additionally, analyses have identified molecular pathways implicated in SMA that might be influenced by this compound, including NOTCH, NF-kappa B, and Toll-like receptors smanewstoday.com.

Proteomic analyses of CSF in SMA type 1 patients treated with this compound have also revealed changes in protein profiles related to inflammation and oxidative stress mdpi.com. A decrease in carbonylated protein species, indicative of reduced oxidative stress, was observed after six months of treatment mdpi.com. Furthermore, modulation of proteins critically active in processes such as inflammation and oxidative stress control, like apolipoprotein A1 and apolipoprotein E, was detected, suggesting that this compound's effects may extend to influencing these pathways mdpi.com.

Data Tables:

Table 1: Impact of this compound on Gene Activity in Adult SMA Patients

Gene CategoryExample GenesChange with this compound Treatment (vs. Untreated SMA)Reference
Immune SignalingTRADD, JUNDNormalized Activity smanewstoday.com
Zinc Finger ProteinsZNF524, ZNF467, ZNF628, ZNF579Restored Activity smanewstoday.com

Table 2: Changes in CSF Cytokine Levels with this compound Treatment

CytokineSMA Type(s) StudiedObserved Change with this compound TreatmentReference
IL-2SMA1Decreased Levels nih.govajmc.com
IL-4SMA1Normalized Levels nih.gov
IL-7SMA1Decreased Levels nih.govajmc.com
IL-9SMA1Decreased Levels nih.govajmc.com
IL-12SMA1Decreased Levels nih.govajmc.com
IL-17SMA1Decreased Levels nih.govajmc.com
TNF-αSMA1, SMA2/3Decreased Levels (SMA1, SMA2/3) smanewstoday.comnih.govajmc.com
EotaxinSMA1Decreased Levels nih.govajmc.com
MCP1SMA1, SMA2/3Not affected (SMA1), Increased (SMA2/3) smanewstoday.comnih.govajmc.comsmanewstoday.com
IL-8SMA1, SMA2Not affected (SMA1), Increased (SMA2) nih.govajmc.com
IFN-γSMA1Not affected nih.gov
MIP-1αSMA1, SMA2Not affected (SMA1), Increased (SMA2) nih.govajmc.com
G-CSFSMA2Increased Levels ajmc.com
MIP-1βSMA2Increased Levels ajmc.com
IL-10SMA2/3Increased Levels smanewstoday.com

Note: "Normalized Activity" indicates that the gene expression levels in treated SMA patients became similar to those in healthy controls. "Restored Activity" indicates a similar normalization of gene expression. Note: Cytokine level changes can be complex and may vary based on SMA type and treatment duration, as indicated by differing findings across studies.

Comparative Mechanistic Research of Splicing Modulators in Sma

Differentiation from Small Molecule SMN2 Splicing Modulators (e.g., Risdiplam (B610492), Branaplam)

Spinraza (nusinersen), Risdiplam, and Branaplam all aim to increase the production of functional SMN protein by targeting the SMN2 gene and promoting the inclusion of exon 7 in the mature mRNA transcript. However, they differ fundamentally in their chemical structure and how they interact with the SMN2 pre-mRNA.

Nusinersen (B3181795) is an antisense oligonucleotide (ASO). researchgate.netpatsnap.com ASOs are synthetic, single-stranded nucleic acid molecules designed to bind to specific RNA sequences. patsnap.compatsnap.com In the case of this compound, this binding occurs at an intronic splicing silencer N1 (ISS-N1) element located in intron 7 of the SMN2 pre-mRNA. patsnap.comnih.govbiogenlinc.co.ukresearchgate.net By binding to this site, nusinersen blocks the access of splicing repressor proteins, such as hnRNP A1/A2, which normally promote the skipping of exon 7. biorxiv.orgfrontiersin.org This blockage facilitates the inclusion of exon 7 during splicing, leading to the production of full-length, functional SMN protein. patsnap.combiogenlinc.co.uknih.gov

In contrast, Risdiplam and Branaplam are small molecules. researchgate.netiiab.mewikipedia.orgcenmed.com While they also function as SMN2 splicing modifiers to increase exon 7 inclusion, their mechanism of interaction with the SMN2 pre-mRNA is distinct from that of an ASO. everyone.orgnih.govdrugs.com

Distinct Binding Sites and Conformational Changes

The key difference in mechanism lies in their binding sites and the resulting effects on RNA conformation and protein interactions.

Nusinersen, as an ASO, directly hybridizes to the ISS-N1 sequence in intron 7 through Watson-Crick base pairing. patsnap.comfrontiersin.org This physical blocking of the ISS-N1 site is the primary mechanism by which it promotes exon 7 inclusion. patsnap.combiogenlinc.co.uknih.gov The binding of nusinersen can also influence the local RNA structure, potentially unwinding secondary structures that contribute to exon 7 exclusion and thereby enhancing the recognition of splice sites by splicing machinery components like U1 snRNP. frontiersin.org

Small molecule modulators like Risdiplam and Branaplam, on the other hand, bind to different sites within the SMN2 pre-mRNA. Research suggests that these small molecules bind to and stabilize the complex formed between the 5' splice site of exon 7 and the U1 small nuclear ribonucleoprotein (snRNP) splicing factor. biorxiv.orgnih.govnih.govportico.org Specifically, Risdiplam and related compounds are believed to bind to a purine (B94841) (GA)-rich sequence upstream of the splice site and an exonic splicing enhancer 2 (ESE2) element within exon 7. nih.govku.edu This binding is thought to enhance the binding affinity of U1 snRNP to the weak 5' splice site of SMN2 exon 7, effectively converting it into a stronger splice site and promoting spliceosome assembly and exon inclusion. nih.govnih.govportico.org This mechanism has been described as a "5'-splice site bulge repair" mechanism, where the small molecule helps to stabilize the interaction between the RNA and U1 snRNP. nih.govnccr-rna-and-disease.ch

While both ASOs and small molecules achieve the goal of increasing SMN2 exon 7 inclusion, their distinct chemical nature and binding interactions lead to different pharmacological properties, including distribution within the body and route of administration. Nusinersen, being an oligonucleotide, is typically delivered intrathecally to bypass the blood-brain barrier and reach the central nervous system where motor neurons are located. patsnap.comeveryone.orgspinrazahcp.comwikipedia.org Small molecules like Risdiplam are orally bioavailable and can distribute more widely throughout the body. biorxiv.orgwikipedia.orgeveryone.orgportico.org

Here is a table summarizing the key mechanistic differences:

FeatureThis compound (Nusinersen)Small Molecule Modulators (Risdiplam, Branaplam)
Chemical Class Antisense Oligonucleotide (ASO)Small Molecule
Target Site Intronic Splicing Silencer N1 (ISS-N1) in Intron 75' Splice Site of Exon 7, Exonic Splicing Enhancer 2 (ESE2)
Mechanism Blocks repressor binding via direct hybridizationStabilizes U1 snRNP binding to the 5' splice site; enhances spliceosome assembly
Binding Nature Direct base pairing (hybridization)Non-covalent binding to RNA and/or protein-RNA complex

Contrast with Gene Replacement Therapeutic Approaches (e.g., Onasemnogene Abeparvovec)

Gene replacement therapy offers a fundamentally different approach to increasing SMN protein levels compared to the splicing modulation strategies employed by this compound, Risdiplam, and Branaplam. Onasemnogene abeparvovec (Zolgensma) is a prominent example of a gene replacement therapy for SMA. researchgate.netwikipedia.orgajmc.comdrugs.com

While this compound and small molecule modulators target the SMN2 gene to increase the production of functional protein from this "backup" gene, onasemnogene abeparvovec targets the underlying cause of SMA by delivering a functional copy of the SMN1 gene. researchgate.netwikipedia.orgajmc.comdrugs.comneurologylive.com SMA is primarily caused by mutations or deletions in the SMN1 gene, leading to a severe deficiency of SMN protein. patsnap.comnih.govwikipedia.orgdrugs.com

Onasemnogene abeparvovec utilizes an adeno-associated virus serotype 9 (AAV9) vector to deliver a healthy copy of the human SMN1 transgene to motor neurons. researchgate.netwikipedia.orgdrugs.comwikipedia.org Once delivered, this transgene enables the cells to produce functional SMN protein from the SMN1 gene, thereby addressing the root genetic defect. wikipedia.orgdrugs.com This is intended as a one-time treatment. wikipedia.orgdrugs.com

In contrast, this compound modifies the splicing of the existing SMN2 gene transcript. It does not introduce a new gene but rather corrects the processing of the SMN2 mRNA to favor the inclusion of exon 7. patsnap.combiogenlinc.co.uknih.govspinrazahcp.com This approach increases the amount of functional SMN protein produced from the SMN2 gene, which can partially compensate for the loss of SMN1 function. patsnap.comspinrazahcp.comdrugs.com

The key difference in mechanism is the target: gene replacement therapy targets the deficient SMN1 gene by adding a functional copy, while splicing modulation therapies target the SMN2 gene transcript to improve its protein production efficiency. researchgate.netajmc.comdrugs.comneurologylive.com

Here is a table contrasting the mechanisms:

FeatureThis compound (Splicing Modulation)Gene Replacement (Onasemnogene Abeparvovec)
Target SMN2 gene transcriptSMN1 gene
Mechanism Modifies splicing to include exon 7Delivers a functional SMN1 gene copy
Outcome Increases functional SMN from SMN2Enables production of SMN from SMN1
Drug Type Antisense Oligonucleotide (ASO)Gene therapy (AAV9 vector)

Strategies for Combination Therapies and Comprehensive SMN Restoration

Given the different mechanisms of action of the available SMA therapies, there is interest in exploring combination therapy strategies to potentially achieve more comprehensive restoration of SMN protein levels and further improve clinical outcomes. managedhealthcareexecutive.cominstitut-myologie.orgcuresma.org

Early studies and clinical trials are exploring the safety and potential benefits of combining this compound with Onasemnogene abeparvovec. managedhealthcareexecutive.cominstitut-myologie.orgcuresma.org For instance, the RESPOND study is a Phase 4 clinical trial evaluating the effect of this compound in infants and children previously treated with Onasemnogene abeparvovec. institut-myologie.orgcuresma.org Some real-world studies have also examined outcomes in patients receiving combination therapy. smanewstoday.com While some preliminary findings suggest potential benefits, such as achieving motor milestones earlier, other real-world data have not shown a significant prevention of widespread muscle disease progression with dual therapy compared to gene therapy alone in certain populations. smanewstoday.com

Another approach to combination therapy involves combining an SMN-enhancing therapy, such as this compound or Risdiplam, with treatments that have SMN-independent mechanisms of action. researchgate.netcuresma.org These SMN-independent therapies might focus on protecting motor neurons, improving muscle function, or addressing other aspects of the disease pathology that are not directly related to SMN protein levels. researchgate.net Examples of such approaches include therapies targeting muscle strength or neuromuscular transmission. researchgate.netcuresma.org Clinical trials are underway to investigate these combinations, such as combining Risdiplam with an anti-myostatin compound. institut-myologie.orgcuresma.org

The goal of these combination strategies is to leverage the different mechanisms of action to achieve a more robust and comprehensive therapeutic effect, potentially addressing the disease more effectively, especially in patients with more severe forms of SMA or those who may not have had optimal responses to monotherapy. Research in this area is ongoing to determine the most effective and safe combinations and the specific patient populations who might benefit most.

Here is a table summarizing combination therapy strategies:

Combination StrategyRationaleExamples
SMN2 Splicing Modulator + Gene Therapy Increase SMN from both SMN2 and introduced SMN1 gene.This compound + Onasemnogene Abeparvovec
SMN-Enhancing Therapy + SMN-Independent Therapy Increase SMN levels while also addressing muscle function or neuroprotection.Risdiplam or this compound + Muscle-targeted therapy (e.g., anti-myostatin)

Q & A

Q. How do biomarker-driven trial designs enhance this compound’s evaluation in pre-symptomatic SMA infants?

  • The NURTURE trial used neurofilament light chain (NfL) as a pharmacodynamic biomarker to predict treatment response. Early reductions in NfL correlated with motor milestone achievement, enabling shorter trial durations. Surrogate endpoint validation via Prentice criteria is ongoing for accelerated approval pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.